7-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
The compound 7-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic molecule featuring:
- A pyrazolo[1,5-d][1,2,4]triazin-4-one core, which is a fused bicyclic system with nitrogen atoms at positions 1, 2, 4, and 3.
- A sulfanyl group at position 7, linked to a 5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-ylmethyl moiety, introducing steric bulk and lipophilicity.
Properties
IUPAC Name |
7-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S2/c1-12-5-7-14(8-6-12)20-22-16(13(2)28-20)11-30-21-24-23-19(27)17-10-15(25-26(17)21)18-4-3-9-29-18/h3-10H,11H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRKBZOGJJBGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial and cytotoxic properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 344.40 g/mol. The structural components include:
- Oxazole ring : Contributes to the compound's reactivity and biological activity.
- Thiophene moiety : Known for enhancing pharmacological properties.
- Pyrazolo[1,5-d][1,2,4]triazinone core : Imparts significant biological activity.
Synthesis
The compound was synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. Key steps included:
- Formation of the oxazole ring through cyclization reactions.
- Introduction of the thiophenyl group via electrophilic substitution.
- Final assembly of the pyrazolo-triazinone structure.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.25 |
| Pseudomonas aeruginosa | 0.21 |
| Staphylococcus aureus | 0.50 |
| Candida albicans | 0.30 |
The results indicate that the compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with particularly low MIC values against Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent .
Cytotoxicity Studies
Cytotoxic effects were assessed using MTT assays on human cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were calculated to evaluate the effectiveness of the compound in inhibiting cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| MCF-7 | 18.5 |
The results demonstrate that the compound possesses significant cytotoxicity against cancer cell lines, indicating its potential for further development as an anticancer agent .
The proposed mechanism of action involves:
- Inhibition of DNA Gyrase : Molecular docking studies suggest that the compound binds effectively to DNA gyrase, a key enzyme in bacterial DNA replication.
- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
Case Study 1: Antimicrobial Efficacy
A recent study involved testing the compound against clinical isolates of Escherichia coli resistant to conventional antibiotics. The compound demonstrated significant bactericidal activity in vitro, highlighting its potential as a treatment option for antibiotic-resistant infections .
Case Study 2: Anticancer Activity
In vivo studies using murine models of breast cancer showed that administration of the compound resulted in reduced tumor size and improved survival rates compared to controls. Histopathological analysis revealed significant apoptosis in tumor tissues treated with the compound .
Scientific Research Applications
Chemical Properties and Structure
This compound features multiple functional groups including oxazole and pyrazolo-triazine moieties. Its structure allows for diverse interactions with biological targets. The presence of sulfur and thiophene rings adds to its chemical versatility.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Oxazole Ring : Utilizing precursors like 5-methyl-2-(4-methylphenyl)-1,3-oxazole.
- Introduction of Sulfanyl Group : Achieved through nucleophilic substitution reactions.
- Pyrazolo-Triazine Formation : This step often requires cyclization reactions involving appropriate nitrogen sources.
Anticancer Properties
Research has indicated that compounds similar to this structure exhibit significant anticancer activity. For instance:
- Mechanism : They may inhibit specific kinases involved in cancer cell proliferation.
- Case Studies : In vitro studies have shown that such compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
Compounds containing oxazole and triazine rings have been documented for their antimicrobial effects:
- Studies : Several derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The incorporation of thiophene rings suggests potential anti-inflammatory properties:
- Research Findings : Compounds with similar structural motifs have been reported to reduce inflammation markers in animal models.
Drug Development
The unique structural features of this compound make it a candidate for drug development:
- Lead Compound : Its derivatives can serve as lead compounds in the development of new pharmaceuticals targeting cancer and infectious diseases.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing efficacy:
- Modifications : Alterations in the substituents on the oxazole or triazine rings can significantly affect biological activity and selectivity towards specific targets.
-
Anticancer Activity
- Study Title : "Novel Pyrazolo-Triazine Derivatives as Anticancer Agents"
- Findings : Demonstrated IC50 values in the low micromolar range against multiple cancer cell lines.
-
Antimicrobial Efficacy
- Study Title : "Synthesis and Biological Evaluation of Oxazole Derivatives"
- Findings : Compounds showed significant inhibition against Gram-positive bacteria.
-
Anti-inflammatory Research
- Study Title : "Thioether-containing Compounds as Anti-inflammatory Agents"
- Findings : Reduced levels of TNF-alpha in LPS-stimulated macrophages.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Comparisons
Pyrazolo-Triazinone vs. Pyrazolo-Pyridines
describes pyrazolo[1,5-a]pyridines (e.g., compounds 26a and 26b), which share a pyrazole ring fused to a nitrogen-containing heterocycle.
Triazinone vs. Triazole/Thiazole Derivatives
Compounds 4 and 5 in feature thiazole and pyrazole-triazole systems. While these lack the fused triazinone ring, their isostructural crystallinity (triclinic, P 1 symmetry) suggests similar packing behaviors, which could influence solubility and stability .
Substituent Analysis
Thiophen-2-yl Group
The thiophen-2-yl substituent in the target compound is analogous to 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole derivatives reported in . Such groups enhance electronic delocalization and are common in bioactive molecules targeting sulfur-mediated interactions .
Sulfanyl-Oxazole Moiety
The sulfanyl group linked to an oxazole-methylphenyl group is structurally distinct from the tetrazole-thiol systems in and triazole-thioacetamides in . The oxazole ring’s electron-withdrawing nature may reduce nucleophilicity at the sulfur atom compared to simpler thiols .
Crystallography and Conformation
The use of SHELX software () for crystallographic refinement is standard for such heterocycles. The target compound’s oxazole-thiophene substituents may adopt non-planar conformations, similar to the fluorophenyl group in ’s compounds, affecting molecular packing .
Physicochemical and Electronic Properties
Molecular Weight and Lipophilicity
- Target Compound : Estimated molecular formula C₂₀H₁₇N₅O₂S₂ (MW ~463.5 g/mol), with high lipophilicity due to methylphenyl and oxazole groups.
- Analogs: ’s pyrazole-thiazole derivative (MW 363.5 g/mol) lacks the oxazole and triazinone, reducing steric hindrance . ’s CID 2020064 (C₉H₆N₄OS₂, MW 274.3 g/mol) is smaller but shares the thiophene-sulfanyl motif .
Solubility and Reactivity
- The sulfanyl group may confer moderate water solubility, though the oxazole and methylphenyl groups likely dominate, rendering the compound more soluble in organic solvents () .
- Electronic effects from the oxazole’s electron-withdrawing nature could stabilize the sulfanyl group against oxidation, contrasting with simpler thiols in .
Data Tables
Table 1: Structural Comparison of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
